molecular formula C11H13O2- B8394163 2,4,6-Trimethylphenylacetate

2,4,6-Trimethylphenylacetate

Cat. No.: B8394163
M. Wt: 177.22 g/mol
InChI Key: CQWMQAKKAHTCSC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,6-Trimethylphenylacetate is a methyl ester derivative of phenylacetic acid, featuring three methyl groups at the 2-, 4-, and 6-positions of the aromatic ring. This structural arrangement confers distinct physicochemical properties, including moderate polarity, enhanced steric hindrance, and thermal stability. The compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and specialty materials. Its stability under acidic and basic conditions makes it a versatile building block for further functionalization .

Properties

Molecular Formula

C11H13O2-

Molecular Weight

177.22 g/mol

IUPAC Name

2-(2,4,6-trimethylphenyl)acetate

InChI

InChI=1S/C11H14O2/c1-7-4-8(2)10(6-11(12)13)9(3)5-7/h4-5H,6H2,1-3H3,(H,12,13)/p-1

InChI Key

CQWMQAKKAHTCSC-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(C(=C1)C)CC(=O)[O-])C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl (3,4,5-Trimethoxyphenyl)acetate

  • Substituents : Three methoxy (-OCH₃) groups at positions 3, 4, and 3.
  • Molecular Weight : 240.25 g/mol (C₁₂H₁₆O₅).
  • Key Differences: Methoxy groups are electron-donating via resonance, increasing the aromatic ring’s electron density compared to methyl groups. Higher polarity due to oxygen atoms, leading to greater solubility in polar solvents (e.g., ethanol, methanol). Applications: Used in synthesizing antioxidants and natural product analogs due to its redox-active properties .

Methyl 2-Phenylacetoacetate

  • Substituents : A β-keto ester group (-COCH₂COOCH₃) attached to the phenyl ring.
  • Molecular Weight : 192.21 g/mol (C₁₁H₁₂O₃).
  • Key Differences: The β-keto group enhances reactivity, enabling enolate formation and participation in Claisen condensations. Applications: Critical precursor in illicit drug synthesis (e.g., amphetamines), unlike the non-reactive 2,4,6-trimethylphenylacetate .

Methyl 2-(3-(Trifluoromethyl)phenyl)acetate

  • Substituents : A trifluoromethyl (-CF₃) group at position 3.
  • Molecular Weight : 218.18 g/mol (C₁₀H₉F₃O₂).
  • Key Differences :
    • The -CF₃ group is strongly electron-withdrawing, lowering the ester’s pKa and increasing resistance to hydrolysis.
    • Applications: Valued in medicinal chemistry for metabolic stability and bioavailability enhancement .

Trifloxystrobin (Methyl (E)-α-Methoxyimino-2-[(E)-1-(3-Trifluoromethylphenyl)ethylidenaminooxymethyl]phenylacetate)

  • Substituents: Complex structure with imino, methoxyimino, and trifluoromethylphenyl groups.
  • Molecular Weight : 408.37 g/mol (C₂₀H₁₉F₃N₂O₄).
  • Key Differences :
    • Designed as a strobilurin fungicide with broad-spectrum activity.
    • The extended conjugation system and fluorine atoms improve UV stability and target binding compared to simpler esters like this compound .

Data Table: Comparative Analysis of Key Properties

Compound Substituents Molecular Weight (g/mol) Polarity (LogP)* Key Applications
This compound 2,4,6-CH₃ 178.23 2.8 Organic synthesis intermediates
Methyl (3,4,5-trimethoxyphenyl)acetate 3,4,5-OCH₃ 240.25 1.2 Antioxidant precursors
Methyl 2-phenylacetoacetate β-keto ester 192.21 1.5 Illicit drug synthesis
Methyl 2-(3-(trifluoromethyl)phenyl)acetate 3-CF₃ 218.18 3.0 Pharmaceutical intermediates
Trifloxystrobin Multi-functionalized 408.37 3.5 Agricultural fungicides

*Estimated LogP values based on substituent contributions.

Research Findings and Industrial Relevance

  • Steric Effects : The 2,4,6-trimethyl substitution pattern in phenylacetate derivatives creates significant steric hindrance, reducing reactivity in nucleophilic substitutions compared to para-substituted analogs .
  • Thermal Stability : this compound exhibits superior thermal stability (decomposition >200°C) versus methoxy-substituted derivatives (decomposition ~150°C) due to reduced oxidative susceptibility .
  • Biological Activity : Unlike trifluoromethylated or β-keto esters, this compound lacks significant bioactivity, limiting its direct use in pharmaceuticals or agrochemicals .

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